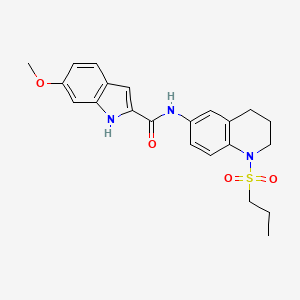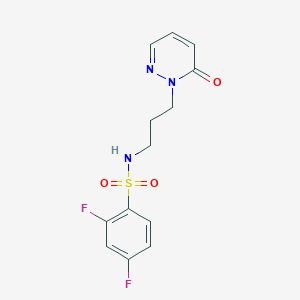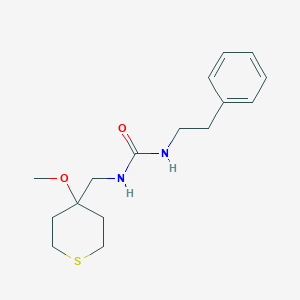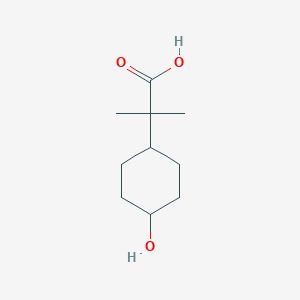
6-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Histone Deacetylase Inhibitors for Cancer Treatment
Compounds similar to "6-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1H-indole-2-carboxamide" have been explored for their potential as histone deacetylase (HDAC) inhibitors, which are crucial in cancer treatment. For example, a series of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines have demonstrated potent HDAC inhibitory activity, showing cytotoxic effects against prostate cancer cells and significant tumor growth inhibition in a xenograft tumor model (Liu et al., 2015).
Oxidative Carbonylation Reactions
Research on the oxidative carbonylation of gamma-oxoalkynes has led to the synthesis of various heterocyclic derivatives, including tetrahydrofuran, dioxolane, and oxazoline, showcasing the versatility of similar compounds in chemical synthesis (Bacchi et al., 2005).
Antifolate Thymidylate Synthase Inhibitors
In the realm of antifolate research, derivatives of similar compounds have been synthesized and tested as inhibitors of thymidylate synthase, a key target in cancer therapy. The research highlights the development of compounds with potential antitumor activity in vivo, enhancing the understanding of molecular modifications for improved drug efficacy (Marsham et al., 1989).
5-HT6 Receptor Antagonists
A series of N1-azinylsulfonyl-3-(1,2,3,6,tetrahyrdopyridin-4-yl)-1H-indole derivatives has been designed to target the 5-HT6 receptor, showing potent and selective antagonist properties. These compounds exhibit pro-cognitive and antidepressant-like properties in vivo, suggesting their potential in treating cognitive disorders and depression (Zajdel et al., 2016).
Fluorescence Derivatization Reagent
The use of related compounds as fluorescence derivatization reagents for alcohols in high-performance liquid chromatography has been explored, indicating their utility in analytical chemistry for sensitive detection methods (Yoshida et al., 1992).
Mecanismo De Acción
Target of Action
The primary target of this compound is chloride ions . Chloride ions play a crucial role in maintaining proper electrolyte balance, pH levels, and fluid pressure in biological systems .
Mode of Action
The compound operates as a fluorescent indicator for chloride ions . It has an excitation peak at 317 nm and an emission peak at 451 nm . The fluorescence of the compound is quenched by chloride ions through a process known as collisional quenching . This means that the degree of fluorescence decrease can be used to measure chloride concentrations .
Biochemical Pathways
The compound’s interaction with chloride ions can impact various biochemical pathways. For instance, it can affect the function of the cystic fibrosis transmembrane conductance regulator (CFTR) , a protein that controls the movement of chloride ions in and out of cells . This can have downstream effects on cellular volume and electrolyte balance .
Pharmacokinetics
It is mentioned that the compound can be loaded into cells byhypotonic shock , suggesting that it may be taken up rapidly by cells under certain conditions.
Result of Action
The compound’s action results in a change in fluorescence that corresponds to the concentration of chloride ions . This can provide valuable information about chloride ion concentrations and their role in various physiological processes .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, it is recommended to store the compound at -15°C and minimize light exposure to maintain its stability . Furthermore, the compound’s fluorescence is dependent on the concentration of chloride ions, which can vary depending on the cellular and extracellular environment .
Propiedades
IUPAC Name |
6-methoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-3-11-30(27,28)25-10-4-5-16-12-17(7-9-21(16)25)23-22(26)20-13-15-6-8-18(29-2)14-19(15)24-20/h6-9,12-14,24H,3-5,10-11H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOAASSYTBGWKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC4=C(N3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)benzaldehyde](/img/structure/B2978544.png)
![Tert-butyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B2978545.png)
![3-cyclopentyl-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2978549.png)


![2-(3,4-dimethoxyphenyl)-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B2978553.png)
![Benzo[d]thiazol-2-yl(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2978554.png)


![1-(Pyridin-3-yl)-4-[2-(thiophen-2-yl)acetyl]piperazin-2-one](/img/structure/B2978558.png)
![(E)-methyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2978559.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2978564.png)
